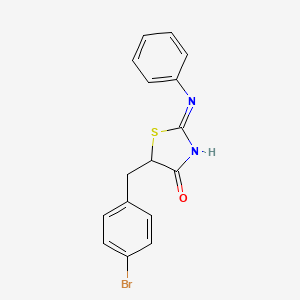
Ro 32-0432 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ro 32-0432 hydrochloride is a selective, cell-permeable protein kinase C inhibitor. It displays about 10-fold greater selectivity for protein kinase C alpha and 4-fold greater selectivity for protein kinase C beta I over protein kinase C epsilon . This compound is known for its ability to prevent T cell-driven chronic inflammatory responses in vivo .
Preparation Methods
The synthesis of Ro 32-0432 hydrochloride involves several steps. The preparation methods typically involve the use of dimethylamino methyl groups and indole derivatives under controlled reaction conditions . Industrial production methods are not widely documented, but laboratory synthesis involves careful control of temperature and pH to ensure high purity and yield .
Chemical Reactions Analysis
Ro 32-0432 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can reduce the compound to its simpler forms.
Substitution: Common reagents used in these reactions include dimethylamino methyl groups and indole derivatives. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ro 32-0432 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a selective inhibitor in various chemical reactions.
Biology: The compound is used to study protein kinase C activity and its role in cellular processes.
Medicine: This compound is used in research related to chronic inflammatory diseases and autoimmune disorders.
Industry: It is used in the development of new therapeutic agents targeting protein kinase C.
Mechanism of Action
Ro 32-0432 hydrochloride exerts its effects by selectively inhibiting protein kinase C. It binds to the active site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins . This inhibition leads to the suppression of T cell activation and chronic inflammatory responses . The molecular targets involved include protein kinase C alpha, protein kinase C beta I, and protein kinase C epsilon .
Comparison with Similar Compounds
Ro 32-0432 hydrochloride is compared with other protein kinase C inhibitors such as:
Bisindolylmaleimide XI: Similar in structure but differs in selectivity and potency.
Sotrastaurin: Another protein kinase C inhibitor with different selectivity profiles.
Ro-31-8220: A related compound with varying degrees of selectivity for different protein kinase C isoforms. This compound is unique due to its high selectivity for protein kinase C alpha and protein kinase C beta I, making it a valuable tool in research.
Properties
IUPAC Name |
3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPRASOZRZDELU-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B2558303.png)
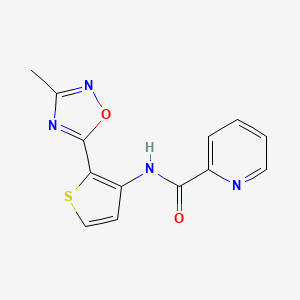
![3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2558306.png)
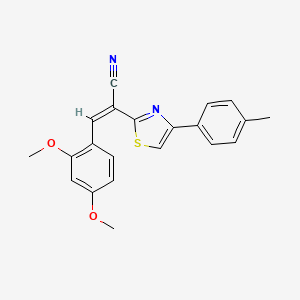
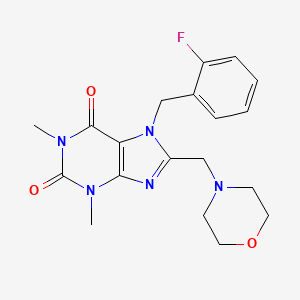
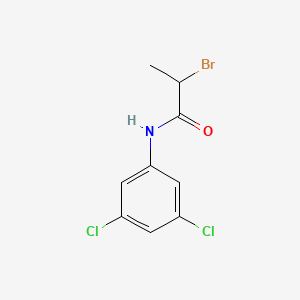
![N-cyclohexyl-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2558315.png)
![3-[(3-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2558316.png)
![6-methoxy-N-[2-(2-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2558318.png)
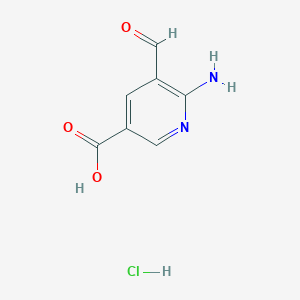
![cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2558322.png)
![6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2558323.png)
